molecular formula C11H20ClNO4 B1409115 R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester CAS No. 150109-52-7

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester

Cat. No.: B1409115
CAS No.: 150109-52-7
M. Wt: 265.73 g/mol
InChI Key: NHUFQUUQDKNIOP-MRVPVSSYSA-N
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Description

R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester: is a chemical compound with the molecular formula C12H22ClNO4. It is a derivative of valine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by esterification with chloromethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products:

Scientific Research Applications

Chemistry: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in peptide synthesis due to its ability to protect amino groups.

Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is also investigated for its potential use in drug development, particularly in the design of protease inhibitors.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis.

Comparison with Similar Compounds

    N-tert-Butoxycarbonyl-L-valine: Similar in structure but lacks the chloromethyl ester group.

    N-tert-Butoxycarbonyl-D-valine: The enantiomer of the compound, with similar properties but different stereochemistry.

    tert-Butyl N-(2-chloroethyl)carbamate: Similar protecting group but with a different ester group.

Uniqueness: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester is unique due to its combination of a tert-butoxycarbonyl protecting group and a chloromethyl ester group. This dual functionality allows for versatile applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

chloromethyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUFQUUQDKNIOP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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